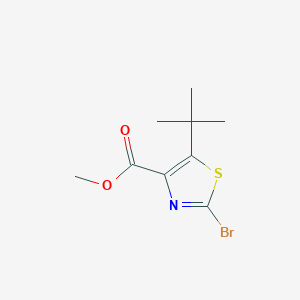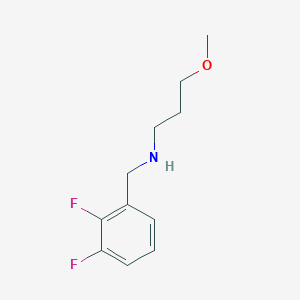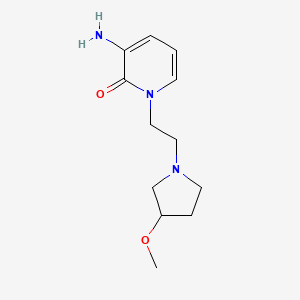amine](/img/structure/B13322980.png)
[(4-Methylmorpholin-2-yl)methyl](propan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylmorpholin-2-yl)methylamine is a chemical compound with the molecular formula C9H20N2O. It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and an isopropylamine group. This compound is primarily used in research and industrial applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylmorpholin-2-yl)methylamine typically involves the reaction of 4-methylmorpholine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Methylmorpholin-2-yl)methylamine involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
(4-Methylmorpholin-2-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
(4-Methylmorpholin-2-yl)methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.
作用機序
The mechanism of action of (4-Methylmorpholin-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved can vary, but they typically include key enzymes or receptors involved in metabolic or signaling pathways.
類似化合物との比較
(4-Methylmorpholin-2-yl)methylamine can be compared with other similar compounds, such as:
(4-Methylmorpholin-2-yl)methylamine: This compound has a similar structure but with a different alkyl group, which may result in different chemical and biological properties.
(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine: This compound includes a cyclopropylmethyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of (4-Methylmorpholin-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
N-[(4-methylmorpholin-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H20N2O/c1-8(2)10-6-9-7-11(3)4-5-12-9/h8-10H,4-7H2,1-3H3 |
InChIキー |
FTRWYUBPJXBJAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC1CN(CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13322897.png)
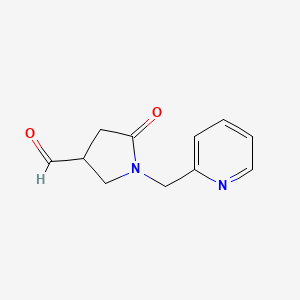

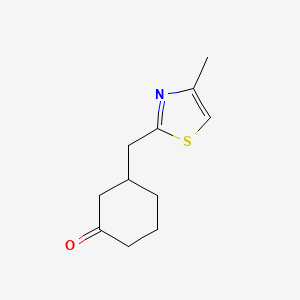
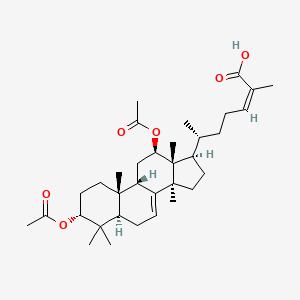
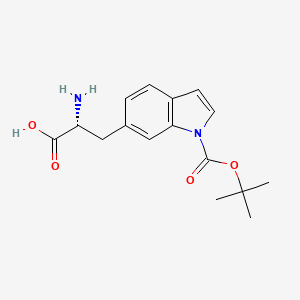
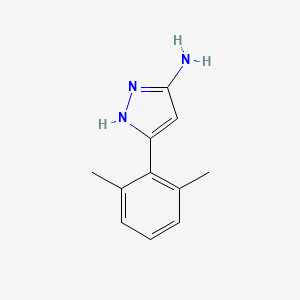
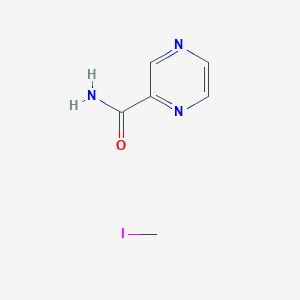
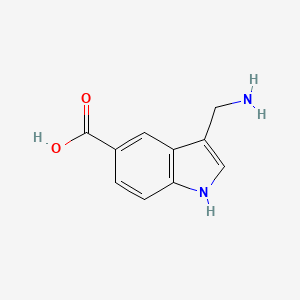
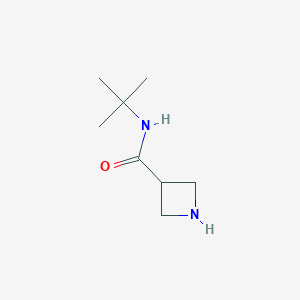
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B13322952.png)
